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molecular formula C10H12N2O3 B8597778 5,N,N-Trimethyl-2-nitrobenzamide

5,N,N-Trimethyl-2-nitrobenzamide

Cat. No. B8597778
M. Wt: 208.21 g/mol
InChI Key: MHQHQCBLXZDDAD-UHFFFAOYSA-N
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Patent
US05688795

Procedure details

A mixture of 5-methyl-2-nitrobenzoic acid (10 g, 55.2 mmol) and oxalyl chloride (6 mL, 68.8 mmol) in 100 mL of methylene chloride was stirred under argon at room temperature for 2 hours. The mixture was concentrated and the residue was co-evaporated twice with toluene. The residue was dissolved in 60 mL of dioxane and the solution was added dropwise to a mixture of aqueous dimethylamine (8.2 g, 40% w/w, 72.7 mmol) and sodium hydroxide (2.2 g, 55 mmol) in 20 mL of dioxane at 0° C. The mixture was stirred at room temperature for 1 hour and then poured into water. The mixture was extracted with ethyl acetate (2×150 mL), dried (Na2SO4), filtered and concentrated to give N,N,5-trimethyl-2-nitrobenzamide (11 g, 52.8 mmol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].C(Cl)(=O)C(Cl)=O.[CH3:20][NH:21][CH3:22].[OH-].[Na+]>C(Cl)Cl.O1CCOCC1.O>[CH3:20][N:21]([CH3:22])[C:7](=[O:8])[C:6]1[CH:10]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=1[N+:11]([O-:13])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
CNC
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under argon at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 60 mL of dioxane
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(C1=C(C=CC(=C1)C)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 52.8 mmol
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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